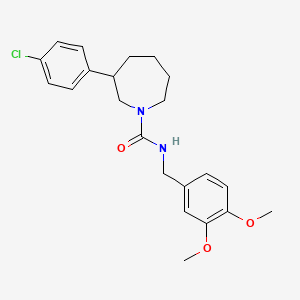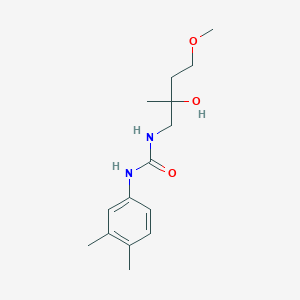
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
作用机制
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in cellular energy levels, as AMPK promotes glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and fatty acid synthesis. This compound also inhibits the activity of ACC by binding to the biotin carboxylase domain of the enzyme and preventing the carboxylation of acetyl-CoA, thereby reducing the synthesis of fatty acids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and fatty acid oxidation, reduced gluconeogenesis and fatty acid synthesis, and improved insulin sensitivity and glucose tolerance. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has several advantages for lab experiments, including its high potency and specificity for AMPK and ACC, as well as its ability to activate AMPK in the absence of upstream kinases. However, its use in lab experiments is limited by its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, including the development of more potent and selective AMPK activators, the identification of novel targets for this compound, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.
合成方法
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can be synthesized through a multi-step process involving the condensation of 2,3-dimethylphenol with 2,2-dimethyl-1,3-propanediol, followed by the reaction with phosgene and subsequent treatment with ammonia. The final product is obtained through the reaction of the resulting isocyanate intermediate with 2-hydroxy-4-methoxy-2-methylbutylamine.
科学研究应用
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and to inhibit the activity of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This dual mechanism of action makes this compound a promising candidate for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-5-6-13(9-12(11)2)17-14(18)16-10-15(3,19)7-8-20-4/h5-6,9,19H,7-8,10H2,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZERGALRGKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(CCOC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

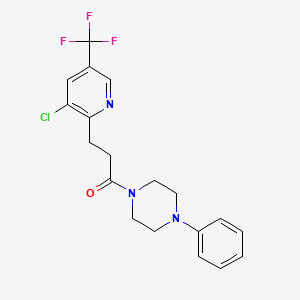
![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2896863.png)
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)
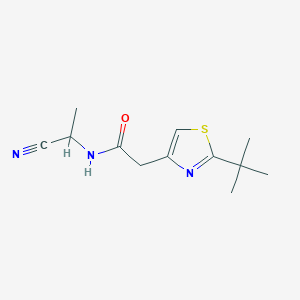
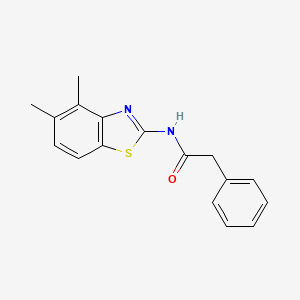

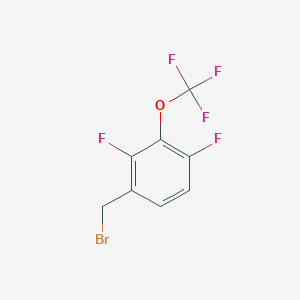
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2896875.png)
![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)
